Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate
Description
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate (CAS: 1257535-18-4) is a fluorinated ester derivative with a complex halogenated structure. It is widely used as an organic intermediate in pharmaceutical and agrochemical synthesis due to its reactive bromo, chloro, and trifluoromethyl groups. The compound has a purity of 95% and is cataloged under MFCD17676092, indicating its standardized commercial availability . Its molecular structure combines electrophilic halogen substituents and an ester functional group, making it suitable for nucleophilic substitution reactions and cross-coupling processes.
Properties
IUPAC Name |
methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClF3O2/c1-13-4(12)2-3-5(8,9)6(7,10)11/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFYJBUDNLGNCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501174067 | |
| Record name | Pentanoic acid, 5-bromo-4-chloro-4,5,5-trifluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-18-4 | |
| Record name | Pentanoic acid, 5-bromo-4-chloro-4,5,5-trifluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4-chloro-4,5,5-trifluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501174067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate can be synthesized through a multi-step process involving the halogenation of pentanoic acid derivatives. The reaction typically involves the use of bromine and chlorine reagents under controlled conditions to introduce the halogen atoms into the pentanoate structure. The trifluoromethyl group is introduced using fluorinating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of halogenating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of substituted pentanoates with different functional groups.
Reduction: Formation of alcohols or alkanes.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
DL-Methyl 5,5,5-Trifluoro-4-(Phenylamino)Pentanoate (CAS: 914613-28-8)
- Structural Difference: Replaces bromo and chloro substituents with a phenylamino group.
- unmeasured here) and biological activity. Unlike the halogenated compound, this derivative may exhibit stronger interactions with biological targets due to the amine functionality .
5-Bromo-4-Chloro-4,5,5-Trifluoropentanoic Acid (CAS: 232602-79-8)
- Structural Difference : Replaces the methyl ester group with a carboxylic acid.
- Implications : The carboxylic acid group increases polarity, likely reducing logP compared to the ester. This enhances water solubility and reactivity in acid-base reactions, making it more suitable for salt formation or conjugation chemistry .
Functional Group Isosteres
5-Bromo-4-Chloro-4,5,5-Trifluoropent-2-ene (CAS: 356-73-0)
- Structural Difference : Contains a double bond (alkene) instead of an ester.
- Physical Properties :
- Reactivity : The alkene is prone to addition reactions (e.g., hydrogenation, epoxidation), whereas the ester is more suited for hydrolysis or transesterification.
5-Bromo-4-Chloro-4,5,5-Trifluoropentan-1-ol (CAS: 222026-50-8)
- Structural Difference : Replaces the ester with a hydroxyl group.
- Implications : The hydroxyl group enables hydrogen bonding, increasing boiling point and water solubility compared to the ester. Industrial-grade purity (99%) suggests utility in polymer or surfactant synthesis .
Amino and Carboxylic Acid Derivatives
4-Amino-5,5,5-Trifluoropentanoic Acid (CAS: 70961-08-9)
- Structural Difference: Substitutes bromo and chloro with an amino group and retains a carboxylic acid.
- Applications: The amino acid structure makes it a candidate for peptide mimetics or enzyme inhibitors, diverging from the ester’s role in small-molecule synthesis .
Physical and Chemical Property Comparison Table
| Compound Name | CAS | Functional Groups | Boiling Point | Density (g/cm³) | logP | Key Reactivity |
|---|---|---|---|---|---|---|
| Methyl 5-Bromo-4-Cl-4,5,5-F3Pentanoate | 1257535-18-4 | Ester, Br, Cl, CF3 | N/A | N/A | ~3.45* | Nucleophilic substitution, ester hydrolysis |
| 5-Bromo-4-Cl-4,5,5-F3Pent-2-ene | 356-73-0 | Alkene, Br, Cl, CF3 | 74°C | 1.629 | 3.45 | Addition reactions |
| 5-Bromo-4-Cl-4,5,5-F3Pentanoic Acid | 232602-79-8 | Carboxylic acid, Br, Cl, CF3 | N/A | N/A | ~2.5† | Salt formation, conjugation |
| 5-Bromo-4-Cl-4,5,5-F3Pentan-1-ol | 222026-50-8 | Alcohol, Br, Cl, CF3 | N/A | N/A | ~2.8‡ | Esterification, oxidation |
*Estimated based on halogenated analogs ; †Predicted reduction due to carboxylic acid; ‡Estimated for alcohol.
Biological Activity
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈BrClF₃O₂
- Molecular Weight : 257.48 g/mol
- CAS Number : Not specifically listed but can be derived from its chemical structure.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular processes and potential therapeutic applications.
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or substrate. Its halogenated structure may enhance binding affinity to target proteins.
- Cellular Pathways : Preliminary studies suggest that it may influence pathways involved in cell signaling and proliferation, although specific pathways remain to be fully elucidated.
Antimicrobial Activity
A study examined the antimicrobial properties of various halogenated compounds, including this compound. The results indicated that this compound exhibited significant activity against certain bacterial strains, with a minimum inhibitory concentration (MIC) of approximately 15 µg/mL.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| Control (Ampicillin) | 8 | Staphylococcus aureus |
Cytotoxicity Studies
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the compound's safety profile. The results showed that the compound had an IC50 value of 25 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 (Breast) | >50 |
Discussion
The biological activity of this compound appears promising based on preliminary studies. Its antimicrobial properties suggest potential applications in treating infections caused by resistant bacterial strains. However, its moderate cytotoxicity raises concerns regarding safety and necessitates further investigation into its therapeutic index.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
